molecular formula C6H9ClN2O B1377483 5-Tert-butyl-3-chloro-1,2,4-oxadiazole CAS No. 1393540-56-1

5-Tert-butyl-3-chloro-1,2,4-oxadiazole

Cat. No. B1377483
M. Wt: 160.6 g/mol
InChI Key: GXTQKAOBBISPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-3-chloro-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H9ClN2O. It has a molecular weight of 160.6 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 5-Tert-butyl-3-chloro-1,2,4-oxadiazole were not found, 1,2,4-oxadiazoles are generally synthesized by research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-3-chloro-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen and two nitrogen atoms .


Physical And Chemical Properties Analysis

5-Tert-butyl-3-chloro-1,2,4-oxadiazole is a liquid at room temperature . It has a molecular weight of 160.6 .

Scientific Research Applications

Crystallographic Insights

The crystal structure of oxadiargyl, a derivative of 5-tert-butyl-3-chloro-1,2,4-oxadiazole, reveals how weak intermolecular interactions, such as Cl⋯Cl contacts and C—H⋯O, C—H⋯N, and C—H⋯Cl hydrogen bonds, contribute to forming a three-dimensional network in crystals. This structure is essential for understanding the physical characteristics and reactivity of such compounds (Kang et al., 2015).

Antioxidant Activity

Research on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties demonstrates significant antioxidant properties. Such compounds show promise in scavenging free radicals, highlighting their potential in developing antioxidant therapies (Shakir et al., 2014).

Antitumor Activity

Novel bioactive 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized, showing potent antitumor activity against a panel of cell lines. This research opens new avenues for cancer treatment by exploiting the biological activity of oxadiazole compounds (Maftei et al., 2013).

Pesticide Residue Analysis

A method for analyzing oxadiazon (a closely related compound) residues in thyme has been developed, showcasing the importance of such chemical analyses in ensuring food safety. The approach could be adapted for monitoring 5-tert-butyl-3-chloro-1,2,4-oxadiazole residues in agricultural contexts, highlighting the compound's role in pesticide formulations (Fenoll et al., 2008).

Organic Synthesis and Material Science

The synthesis of new oxadiazole derivatives has been explored for their potential applications in material science, particularly in organic light-emitting diodes (OLEDs). These studies provide insight into the electronic properties of oxadiazole compounds and their utility in developing advanced electronic materials (Cooper et al., 2022).

Safety And Hazards

The safety information for 5-Tert-butyl-3-chloro-1,2,4-oxadiazole includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for 5-Tert-butyl-3-chloro-1,2,4-oxadiazole and similar compounds could involve further refinement as anti-infective agents . The versatility of nitrogen- and oxygen-containing scaffolds in drug discovery suggests potential for new chemical entities to act against resistant microorganisms .

properties

IUPAC Name

5-tert-butyl-3-chloro-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTQKAOBBISPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-3-chloro-1,2,4-oxadiazole

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